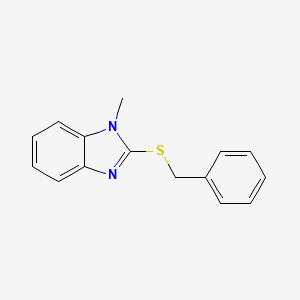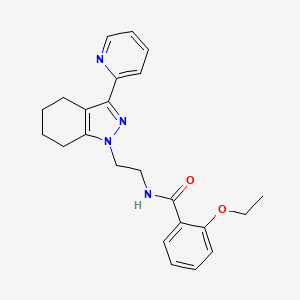![molecular formula C23H21N5O2 B2549007 2,4-Dimetil-6-[(2-metilfenil)metil]-7-fenilpurino[7,8-a]imidazol-1,3-diona CAS No. 923490-71-5](/img/structure/B2549007.png)
2,4-Dimetil-6-[(2-metilfenil)metil]-7-fenilpurino[7,8-a]imidazol-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their potential applications. In one study, various 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles were synthesized and subsequently oxidized with potassium ferricyanide in an alkaline water-alcohol solution to produce dimers. These dimers exhibited photochromism upon irradiation, as characterized by IR, 1H NMR, mass spectroscopy, and elemental analysis . Another research effort focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation. The precursor compounds required for this synthesis were prepared through a series of reactions starting from 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, leading to the desired imidazo[1,2,3-cd]purine diones .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and potential applications. In the case of 1-(2,6-dimethyl-4-bromophenyl)imidazole, the structure was elucidated using 1H NMR spectroscopy. This compound was synthesized using the improved Debus-Radziszewsk method, which involved the reaction of 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including ring transformations. For instance, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with 5,5-disubstituted hydantoins at approximately 70°C resulted in the formation of 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles. The proposed mechanism involves decarboxylation and suggests the formation of ureas as side products when intermediate isocyanates are trapped by an amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The photochromic behavior of the synthesized dimers mentioned earlier is an example of a unique chemical property that could be exploited in various applications. Additionally, the pharmacological evaluation of substituted thiazolidine-2,4-dione derivatives, which include an imidazole moiety, demonstrated potent euglycemic and hypolipidemic activities in Wistar male rats, indicating the significance of the imidazole structure in biological systems .
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Medicamentos
El imidazol sirve como un bloque de construcción crucial en el descubrimiento de fármacos debido a sus diversas actividades biológicas. Los investigadores han desarrollado derivados de 1,3-diazol (imidazol) con diversas propiedades farmacológicas:
- Propiedades Antiinflamatorias: Los compuestos que contienen imidazol tienen un potencial antiinflamatorio, que podría aprovecharse para el desarrollo de fármacos .
Química Analítica
Los derivados del imidazol se utilizan en técnicas analíticas, que incluyen:
- Inhibición de la Proteína Quinasa C (PKC): La rottlerina, un derivado del imidazol, actúa como un inhibidor de la PKCδ para el análisis de proteínas .
Síntesis Orgánica
El imidazol es un sintón versátil en química orgánica:
- Rutas Sintéticas: Los investigadores han desarrollado diversos métodos sintéticos para el imidazol y sus derivados, incluidas las reacciones catalizadas por níquel .
Ciencia de Materiales
Los polímeros y materiales basados en imidazol encuentran aplicaciones en:
En resumen, las propiedades multifacéticas del imidazol lo hacen indispensable en la investigación científica en diversos campos. Sus aplicaciones abarcan desde el desarrollo de fármacos hasta la ciencia de los materiales, la catálisis y la bioquímica. Los investigadores continúan explorando nuevos usos para este intrigante compuesto heterocíclico . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar!
Propiedades
IUPAC Name |
2,4-dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-9-7-8-12-17(15)13-27-18(16-10-5-4-6-11-16)14-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSZKVBMAOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)


![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)